molecular formula C17H23NO5 B14154567 N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine CAS No. 64038-99-9

N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine

Cat. No.: B14154567
CAS No.: 64038-99-9
M. Wt: 321.4 g/mol
InChI Key: VHIQIWNMJNROCC-AATRIKPKSA-N
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Description

N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine: is a chemical compound that belongs to the class of cinnamoyl derivatives. These compounds are known for their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, antioxidant, and antipyretic effects . The compound is synthesized by modifying the cinnamic acid structure, which is a naturally occurring aromatic fatty acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine typically involves a condensation reaction and a coupling reaction. The key steps include:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the substituents involved but often involve catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4,5-Trimethoxycinnamoyl)-3-methylmorpholine involves its interaction with molecular targets and pathways in the body. The compound has been shown to:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the cinnamoyl moiety with a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

64038-99-9

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-1-(2-methylmorpholin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C17H23NO5/c1-12-11-18(7-8-23-12)16(19)6-5-13-9-14(20-2)17(22-4)15(10-13)21-3/h5-6,9-10,12H,7-8,11H2,1-4H3/b6-5+

InChI Key

VHIQIWNMJNROCC-AATRIKPKSA-N

Isomeric SMILES

CC1CN(CCO1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1CN(CCO1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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